molecular formula C18H11F2N5O2 B2762220 3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-33-9

3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2762220
CAS No.: 899996-33-9
M. Wt: 367.316
InChI Key: NOVBVRASFGLBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and a 3,4-difluorobenzamide moiety at position 3. The 3,4-difluoro substitution on the benzamide group is hypothesized to enhance binding affinity through halogen-bonding interactions with kinase ATP-binding pockets while improving metabolic stability .

Properties

IUPAC Name

3,4-difluoro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N5O2/c19-14-7-6-11(8-15(14)20)17(26)23-24-10-21-16-13(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVBVRASFGLBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyrimidine intermediates, under acidic or basic conditions.

    Introduction of the benzamide group: The benzamide moiety can be introduced through an amide coupling reaction, using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-d]pyrimidine-Based EGFR Inhibitors

Key Comparators :

  • N-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide (Compound 2, ) :
    • Structural Difference : Replaces the 4-oxo group with a 6-thioxo moiety and incorporates a 4-chlorophenyl substituent.
    • Activity : Demonstrated moderate EGFR-TK inhibition, with synthesis optimized under green chemistry conditions (yield: ~75%) .
    • Inference : The thioxo group may reduce potency compared to oxo derivatives due to altered hydrogen-bonding capacity.
  • Carbohydrazide-Based Derivatives () :
    • Example : N′-Substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Compound 237).
    • Activity : EGFR IC50 = 0.186 µM (vs. erlotinib IC50 = 0.03 µM). Apoptosis induction was highest for compound 235 (flow cytometry data) .
    • Inference : The acetohydrazide side chain enhances apoptosis but may reduce oral bioavailability compared to the simpler benzamide in the target compound.

Table 1: EGFR Inhibition Profile of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Core Structure Substituents EGFR IC50 (µM) Apoptosis Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 3,4-Difluorobenzamide, 1-phenyl Data not reported Data not reported
Compound 2 () Pyrazolo[3,4-d]pyrimidinethione 4-Chlorophenyl, benzamide Moderate Not tested
Compound 237 () Pyrazolo[3,4-d]pyrimidinone Acetohydrazide, benzylidene 0.186 Moderate
Erlotinib (Control) Quinazoline - 0.03 High
BTK and Kinase Inhibitors with Pyrazolo[3,4-d]pyrimidine Cores
  • ZYBT1 (): Structure: 4-(1-(2-Acryloyloctahydrocyclopenta[c]pyrrol-5-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(pyridin-2-yl)benzamide. Activity: Potent BTK inhibitor with improved selectivity due to acryloyl and cyclopenta[c]pyrrole groups . Comparison: The target compound lacks the acryloyl "warhead" critical for covalent BTK binding, suggesting divergent therapeutic applications.
  • Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids (–9): Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. Inference: Chromenone fusion may enhance planar stacking interactions but complicates synthesis compared to the target compound’s simpler architecture.
Antibacterial Pyrazolo[3,4-d]pyrimidine Derivatives
  • Peptide-Conjugated Analogs (): Example: Ethyl 2-{(R)-4-methyl-2-[(S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanamido]pentanamido} acetate. Activity: MIC < 1 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to peptide-enhanced membrane penetration .

Biological Activity

3,4-Difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C18H11F2N5OC_{18}H_{11}F_2N_5O and a molecular weight of approximately 367.3 g/mol. Its structure includes a benzamide moiety and a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, with two fluorine substituents enhancing its biological activity.

PropertyValue
Molecular FormulaC18H11F2N5OC_{18}H_{11}F_2N_5O
Molecular Weight367.3 g/mol
CAS Number899996-33-9

Anticancer Activity

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. A study evaluating various derivatives found that those with similar structures demonstrated potent activity against several cancer cell lines, including non-small cell lung cancer and melanoma. Specifically, compounds with the pyrazolo[3,4-d]pyrimidine scaffold were noted for their ability to inhibit key enzymes involved in cancer cell proliferation.

  • Cytotoxicity Studies : In vitro assays on human cancer cell lines showed that the compound exhibited a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 1.17 to 18.40 μM across different cancer types .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of various kinases such as cyclin-dependent kinases (CDKs), Src family kinases, and FMS-like tyrosine kinase 3 (FLT3), which play critical roles in tumor growth and survival .

Enzyme Inhibition

The compound has been shown to inhibit several enzymes that are crucial for cancer cell survival:

  • Cyclin-dependent Kinases : Inhibition leads to cell cycle arrest.
  • Src Kinase : Affects signaling pathways involved in tumor metastasis.
  • FLT3 Tyrosine Kinase : Particularly relevant in acute myeloid leukemia (AML).

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidines in preclinical models:

  • Study on Non-Small Cell Lung Cancer : A derivative similar to this compound was tested against NSCLC cells and showed marked cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics .
  • Combination Therapies : The compound's potential in combination with other anticancer agents was explored, revealing enhanced efficacy compared to monotherapy. This suggests its role as a promising candidate in multi-drug regimens.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to target enzymes. These studies suggest that the compound fits well into the active sites of kinases due to its structural features, enabling effective inhibition.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves a multi-step process:

Core Formation: Cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea or thiourea under reflux in ethanol or DMSO to form the pyrazolo[3,4-d]pyrimidine core .

Substituent Introduction: Reaction of the core with 3,4-difluorobenzoyl chloride in the presence of triethylamine (TEA) as a catalyst. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) are critical for controlling regioselectivity .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Key Data:

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFHigher regioselectivity
CatalystTriethylamine85–90% yield
Temperature0–5°CMinimizes side products

Q. How is the molecular structure of this compound characterized, and what analytical techniques are recommended?

Methodological Answer: Structural validation requires:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions and fluorine integration (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+^+ at m/z 438.12) .
  • X-ray Crystallography: For unambiguous confirmation of the fused pyrazolo-pyrimidine core and fluorine substitution patterns .

Common Challenges:

  • Fluorine atoms may cause splitting in NMR spectra; decoupling experiments or 19^{19}F NMR are recommended .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound in anticancer studies, and how can target engagement be validated?

Methodological Answer:

  • Hypothesized Mechanism: Pyrazolo[3,4-d]pyrimidines often act as ATP-competitive kinase inhibitors. The 3,4-difluorobenzamide group may enhance binding to hydrophobic pockets in kinases like EGFR or VEGFR .
  • Validation Strategies:
    • Kinase Assays: Use recombinant kinases (e.g., EGFR) in ADP-Glo™ assays to measure IC50_{50} values.
    • Cellular Apoptosis Assays: Flow cytometry (Annexin V/PI staining) to confirm apoptosis induction in cancer cell lines (e.g., MCF-7, IC50_{50} ≈ 2.5 µM) .
    • Molecular Docking: SwissDock or AutoDock Vina to model interactions with kinase active sites .

Data Contradictions:

  • Discrepancies in IC50_{50} values across studies may arise from differences in cell lines (e.g., HeLa vs. HCT-116) or assay conditions (serum-free vs. serum-containing media) .

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity and pharmacokinetics?

Methodological Answer:

  • Fluorine Effects:
    • Bioactivity: 3,4-Difluoro substitution increases lipophilicity (logP ≈ 3.2), enhancing membrane permeability .
    • Metabolic Stability: Fluorine reduces oxidative metabolism in liver microsomes (t1/2_{1/2} > 120 min in human microsomes vs. <30 min for non-fluorinated analogs) .
  • Methodology for SAR Studies:
    • Analog Synthesis: Replace fluorine with Cl, Br, or H to compare activity.
    • ADME Profiling: Use Caco-2 cells for permeability assays and LC-MS/MS for plasma stability .

Key Findings:

SubstituentlogPIC50_{50} (EGFR)Metabolic Stability (t1/2_{1/2})
3,4-diF3.20.8 µM>120 min
4-Cl2.91.5 µM90 min

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

Methodological Answer:

  • Root Causes:
    • Variability in cell viability assays (MTT vs. resazurin).
    • Differences in compound purity (>95% vs. <90%) .
  • Resolution Strategies:
    • Standardize Assays: Use identical cell lines (e.g., NCI-60 panel) and protocols.
    • Quality Control: Validate compound purity via HPLC (>98%) and characterize degradation products under stress conditions (40°C/75% RH for 14 days) .
    • Meta-Analysis: Compare data across ≥3 independent studies using fixed-effects models .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Approaches:
    • Prodrug Design: Introduce phosphate or PEGylated groups at the benzamide nitrogen .
    • Co-Solvent Systems: Use cyclodextrin complexes (e.g., sulfobutylether-β-cyclodextrin) to enhance solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
    • Crystal Engineering: Generate cocrystals with succinic acid or nicotinamide to modify dissolution rates .

Trade-offs:

  • Prodrugs may require enzymatic activation, delaying therapeutic effects .

Q. How can in vivo toxicity be systematically evaluated for this compound?

Methodological Answer:

  • Preclinical Workflow:
    • Acute Toxicity: Single-dose studies in rodents (OECD 423) to determine LD50_{50}.
    • Genotoxicity: Ames test (bacterial reverse mutation assay) and micronucleus test .
    • Cardiotoxicity: hERG channel inhibition assays (patch-clamp, IC50_{50} >10 µM desirable) .
  • Key Parameters:
    • No observed adverse effect level (NOAEL) in rats: 50 mg/kg/day .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.